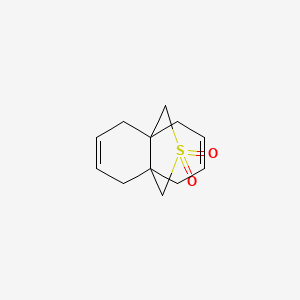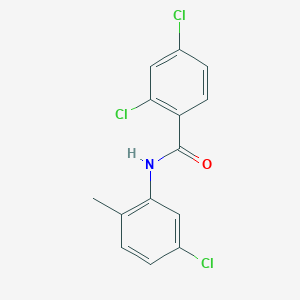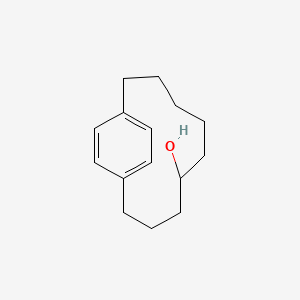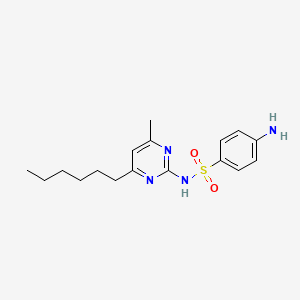
4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide typically involves the reaction of 4-hexyl-6-methyl-2-pyrimidinamine with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Comparaison Avec Des Composés Similaires
4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide can be compared with other sulfonamides such as:
Sulfamerazine: Similar in structure but with a different pyrimidine substitution pattern, leading to variations in biological activity and solubility.
Sulfamethazine: Another sulfonamide with a different substitution pattern, commonly used in veterinary medicine.
Sulfadiazine: Known for its use in treating bacterial infections, particularly in combination with other antibiotics.
Propriétés
Numéro CAS |
109036-89-7 |
|---|---|
Formule moléculaire |
C17H24N4O2S |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
4-amino-N-(4-hexyl-6-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H24N4O2S/c1-3-4-5-6-7-15-12-13(2)19-17(20-15)21-24(22,23)16-10-8-14(18)9-11-16/h8-12H,3-7,18H2,1-2H3,(H,19,20,21) |
Clé InChI |
KYRCCWKTPWMTSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=NC(=NC(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


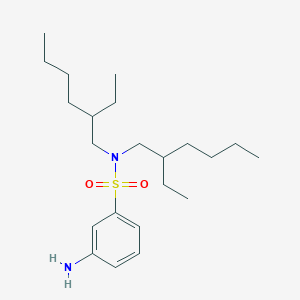
![N-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B11957132.png)


